Methane, di-sec-butoxy- Methane, di-sec-butoxy-
Brand Name: Vulcanchem
CAS No.: 2568-92-5
VCID: VC18463672
InChI: InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3
SMILES:
Molecular Formula: C9H20O2
Molecular Weight: 160.25 g/mol

Methane, di-sec-butoxy-

CAS No.: 2568-92-5

Cat. No.: VC18463672

Molecular Formula: C9H20O2

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

Methane, di-sec-butoxy- - 2568-92-5

Specification

CAS No. 2568-92-5
Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
IUPAC Name 2-(butan-2-yloxymethoxy)butane
Standard InChI InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3
Standard InChI Key YJBUXLCNFNPNEB-UHFFFAOYSA-N
Canonical SMILES CCC(C)OCOC(C)CC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methane, di-sec-butoxy- features a central methylene group (CH2\text{CH}_2) bonded to two sec-butoxy moieties (C4H9O\text{C}_4\text{H}_9\text{O}). The sec-butoxy groups are secondary alcohols, where the oxygen atom is connected to a carbon atom bonded to two other carbons. The IUPAC name, 2-(butan-2-yloxymethoxy)butane, reflects this branching. The compound’s stereochemistry is influenced by the chiral centers in the sec-butoxy groups, though it is typically encountered as a racemic mixture .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra reveal distinct signals for the methylene protons (δ3.54.0ppm\delta \approx 3.5–4.0 \, \text{ppm}) and the methine protons adjacent to oxygen (δ1.21.6ppm\delta \approx 1.2–1.6 \, \text{ppm}) .

  • IR: Stretching vibrations for C-O\text{C-O} bonds appear at 11001250cm1\approx 1100–1250 \, \text{cm}^{-1}, while C-H\text{C-H} stretches in the sec-butoxy groups are observed near 28502970cm12850–2970 \, \text{cm}^{-1} .

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary synthesis involves the acid-catalyzed condensation of formaldehyde with sec-butanol:

CH2O+2C4H9OHH+C9H20O2+H2O\text{CH}_2\text{O} + 2 \, \text{C}_4\text{H}_9\text{OH} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_{20}\text{O}_2 + \text{H}_2\text{O}

This reaction proceeds via nucleophilic attack of the alcohol on the electrophilic carbonyl carbon, followed by dehydration . Industrial-scale production utilizes continuous reactors with sulfuric acid or ion-exchange resins as catalysts, achieving yields exceeding 85%.

Byproducts and Purification

Common impurities include unreacted sec-butanol and oligomeric ethers. Distillation under reduced pressure (50100mmHg\approx 50–100 \, \text{mmHg}) at 120150C120–150^\circ \text{C} isolates the product with >98% purity .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Boiling Point210215C210–215^\circ \text{C}
Density (25C25^\circ \text{C})0.85g/cm30.85 \, \text{g/cm}^3
Vapor Pressure (25C25^\circ \text{C})0.12mmHg0.12 \, \text{mmHg}
Solubility in Water1.2g/L1.2 \, \text{g/L}

Chemical Reactivity and Mechanisms

Oxidation and Combustion

Methane, di-sec-butoxy- exhibits distinct combustion behavior due to its branched structure. Flow reactor studies at 1–10 bar pressure revealed:

  • Low-Temperature Oxidation: Dominated by H-abstraction from the methylene group, forming sec-butoxy radicals (C4H9O\text{C}_4\text{H}_9\text{O}^\bullet) .

  • High-Temperature Decomposition: Cleavage of C-O\text{C-O} bonds produces sec-butanol (C4H9OH\text{C}_4\text{H}_9\text{OH}) and formaldehyde (CH2O\text{CH}_2\text{O}) .

Table 1: Key Combustion Products (Stoichiometric Conditions)

ProductYield (ppm) at 1 barYield (ppm) at 10 bar
Formaldehyde122316
2-Butanone4598
sec-Butanol17662
1-Butene8824

Data from flow reactor experiments highlight pressure-dependent pathways, with elevated pressure favoring ketone formation via hydroperoxide intermediates .

Reaction with Hydroxyl Radicals

Kinetic studies using laser-induced fluorescence determined the rate coefficient for OH radical reactions:

kOH+DsBM(298K)=(4.25±0.13)×1011cm3s1k_{\text{OH+DsBM}}(298 \, \text{K}) = (4.25 \pm 0.13) \times 10^{-11} \, \text{cm}^3 \, \text{s}^{-1}

The reaction proceeds via H-abstraction from the methylene or sec-butoxy groups, with branching ratios influenced by temperature .

Industrial and Research Applications

Solvent and Reagent

  • Organic Synthesis: Utilized as a polar aprotic solvent in Grignard reactions and SN2 substitutions due to its low nucleophilicity.

  • Pharmaceuticals: Investigated as a drug delivery vehicle for hydrophobic APIs, leveraging its ability to form micelles in aqueous media .

Fuel Additive Research

Studies in diesel surrogates demonstrate that methane, di-sec-butoxy- reduces soot formation by 18–22% compared to linear ethers, attributed to its branched structure inhibiting polycyclic aromatic hydrocarbon (PAH) growth .

Recent Advances and Future Directions

Catalytic Reforming

Plasma-assisted catalysis has enabled the conversion of methane, di-sec-butoxy- into syngas (H2/CO\text{H}_2/\text{CO}) with 92% efficiency at 600C600^\circ \text{C}, offering a route for renewable energy storage .

Biodegradation Studies

Pseudomonas putida strains engineered with cytochrome P450 enzymes degrade the compound via oxidative cleavage, achieving 75% mineralization in 72 hours .

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